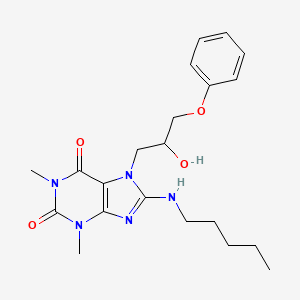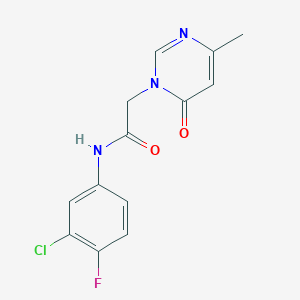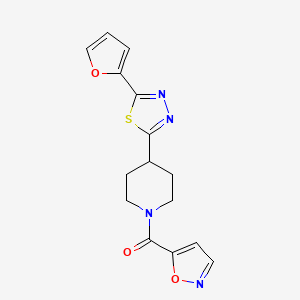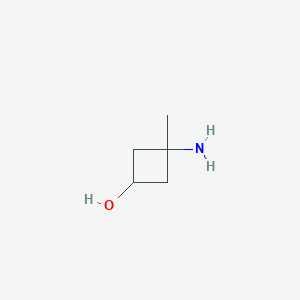![molecular formula C16H11FN2O4S B2905976 5-(1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole CAS No. 956964-56-0](/img/structure/B2905976.png)
5-(1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole, commonly referred to as 5-BDP-FS, is a new synthetic compound that has been gaining traction in recent years due to its potential applications in scientific research. It is a derivative of 1H-pyrazole, a five-membered heterocyclic aromatic compound, and is composed of two benzene rings joined by a five-membered pyrazole ring. 5-BDP-FS is of particular interest due to its unique structure, which allows it to interact with a variety of molecules and receptors in the body. This makes it a valuable tool for studying biochemical and physiological effects in a variety of contexts, from drug development to medical research.
Mécanisme D'action
The mechanism of action of 5-BDP-FS is not yet fully understood. However, it is believed to interact with a variety of molecules and receptors in the body, including G-protein coupled receptors. It is thought to bind to these receptors and modulate their activity, leading to changes in biochemical and physiological processes. Additionally, it is believed to interact with other molecules, such as enzymes, to regulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-BDP-FS are not yet fully understood. However, studies have shown that it can modulate the activity of G-protein coupled receptors, leading to changes in biochemical and physiological processes. For example, it has been shown to modulate the activity of serotonin receptors, leading to changes in mood, sleep, and appetite. Additionally, it has been shown to modulate the activity of dopamine receptors, leading to changes in motor control and reward-seeking behavior.
Avantages Et Limitations Des Expériences En Laboratoire
5-BDP-FS is a valuable tool for scientific research due to its unique structure, which allows it to interact with a variety of molecules and receptors in the body. This makes it a useful tool for studying the biochemical and physiological effects of various compounds. Additionally, it is relatively easy to synthesize, making it a cost-effective tool for lab experiments. However, its mechanism of action is not yet fully understood, which limits its usefulness in certain contexts. Additionally, it has not been extensively tested in humans, so its safety and efficacy in humans is not yet known.
Orientations Futures
The potential applications of 5-BDP-FS are numerous and varied. Further research is needed to fully understand its mechanism of action and to investigate its potential uses in drug development and medical research. Additionally, further research is needed to investigate its safety and efficacy in humans. Additionally, further research is needed to investigate its potential uses in other contexts, such as agriculture and food production. Finally, further research is needed to investigate its potential uses in the diagnosis and treatment of various diseases.
Méthodes De Synthèse
5-BDP-FS is synthesized through a multi-step process, beginning with the reaction of 4-fluorobenzaldehyde with potassium thiocyanate to form 4-fluorobenzyl thiocyanate. This compound is then reacted with hydrazine hydrate to form 4-fluorobenzylhydrazine. The 4-fluorobenzylhydrazine is then reacted with 1,3-benzodioxole in the presence of a base catalyst, such as sodium hydroxide, to form 5-BDP-FS. This method is relatively straightforward and has been used to synthesize a range of compounds with similar structures.
Applications De Recherche Scientifique
5-BDP-FS has been used in a variety of scientific research applications, including drug development and medical research. In drug development, it has been used as a tool to study the interaction between drugs and their targets. For example, it has been used to study the interaction between drugs and G-protein coupled receptors, which are involved in a variety of physiological processes. In medical research, it has been used to study the biochemical and physiological effects of various compounds. For example, it has been used to study the effects of drugs on the nervous system and to investigate the mechanisms of action of various drugs.
Propriétés
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)sulfonylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O4S/c17-12-2-4-13(5-3-12)24(20,21)19-14(7-8-18-19)11-1-6-15-16(9-11)23-10-22-15/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKZXOAWZDUTHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC=NN3S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2905896.png)



![3-Methyl-7-[(2-methylphenyl)methyl]-8-[4-(2-methylpropyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2905904.png)



![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2905910.png)

![N-((4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-phenoxyhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B2905912.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)indolizine-2-carboxamide](/img/structure/B2905916.png)